Benzocaine acetylsalicylamide is a compound derived from benzocaine, an ester local anesthetic, and acetylsalicylic acid, commonly known as aspirin. This compound is of interest due to its potential applications in pharmaceuticals, particularly as a topical analgesic. Benzocaine itself is known for its ability to block nerve impulses, making it effective for local anesthesia, while acetylsalicylic acid is widely used for its anti-inflammatory and analgesic properties. The combination of these two compounds may enhance their therapeutic effects.
Benzocaine acetylsalicylamide can be classified as a synthetic organic compound. It belongs to the category of local anesthetics and non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of this compound can be traced back to the need for improved analgesic formulations that combine the benefits of both benzocaine and acetylsalicylic acid.
The synthesis of benzocaine acetylsalicylic acid typically involves a transacetylation reaction between benzocaine and acetylsalicylic acid. This process can be achieved through various methods, including:
In a typical synthesis using transacetylation, benzocaine is mixed with acetylsalicylic acid in a solvent such as chloroform or ethanol. The mixture is heated at a specific temperature (around 70°C) for several hours to facilitate the reaction. After completion, the product is extracted and purified using techniques like recrystallization or chromatography.
Benzocaine has the chemical formula and features an ethoxycarbonyl group attached to an amino group. The molecular structure consists of:
The structural formula can be represented as follows:
The molecular weight of benzocaine is approximately 165.19 g/mol, while that of acetylsalicylic acid is about 180.16 g/mol. When combined, the molecular weight of benzocaine acetylsalicylicamide will reflect the addition of these components.
The primary reaction involved in the formation of benzocaine acetylsalicylicamide is:
This reaction may also produce byproducts such as acetic acid depending on the specific conditions employed during synthesis.
The reaction typically requires careful control of temperature and pH to maximize yield and purity. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are often employed to confirm the identity and purity of the synthesized compound.
Benzocaine exerts its anesthetic effect by blocking sodium channels in nerve membranes, preventing the propagation of nerve impulses. When combined with acetylsalicylic acid, which inhibits cyclooxygenase enzymes involved in prostaglandin synthesis, the resulting compound may provide both local anesthesia and systemic pain relief.
The mechanism involves:
Benzocaine acetylsalicylicamide has potential applications in various fields:
This combination leverages the local anesthetic properties of benzocaine with the anti-inflammatory effects of acetylsalicylic acid, potentially leading to more effective pain relief treatments in clinical settings.
Benzocaine acetylsalicylamide is a molecular hybrid integrating structural motifs from benzocaine (a local anesthetic) and acetylsalicylic acid (aspirin). Its systematic IUPAC name is ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate, reflecting its dual-ester and amide functionalities [2] [3]. The molecule arises from the condensation between the amine group of benzocaine and the carboxylic acid group of acetylsalicylamide (2-acetoxybenzoic acid). Alternative nomenclature includes Benzocaine 2-acetoxybenzamide or N-(4-Ethoxycarbonylphenyl)-2-acetoxybenzamide, though these are non-systematic designations [2] [5]. The CAS registry number 23437-10-7 uniquely identifies this compound in chemical databases [2].
Table 1: Nomenclature and Identifiers of Benzocaine Acetylsalicylamide
Classification Type | Identifier |
---|---|
IUPAC Name | ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate |
CAS Registry No. | 23437-10-7 |
Molecular Formula | C₁₈H₁₇NO₅ |
Molecular Weight | 327.33 g/mol |
Common Synonyms | Benzocaine acetylsalicylamide; MM0094.01 (vendor code) |
The molecular architecture comprises three key units:
The molecule exhibits conformational flexibility due to:
Computational studies (e.g., density functional theory, DFT) suggest the amide bond adopts a primarily trans configuration to minimize steric clash with the adjacent acetyl group. The dihedral angle between the two aromatic rings typically ranges between 30°–60°, preventing full coplanarity but permitting π-π interactions [3] [7]. While direct crystallographic data for this specific compound is limited in the search results, polymorphism studies on benzocaine itself confirm that processing methods (e.g., milling, cryogenic grinding) can induce conformational shifts impacting solid-state packing [7] [10].
Benzocaine acetylsalicylamide displays properties characteristic of aromatic esters and amides:
Table 2: Key Physicochemical Properties
Property | Value/Characteristic | Conditions/Notes |
---|---|---|
Molecular Weight | 327.33 g/mol | |
Physical State | Solid | Typically neat powder |
Melting Point | Not reported (decomposes?) | Analog data suggests >150°C |
Water Solubility | < 0.1 mg/mL | 25°C |
Organic Solubility | Soluble in DMSO, ethanol, CH₂Cl₂ | Vendor data [2] |
logP (Predicted) | ~3.5 | Estimated from C₁₈ backbone |
pKa | ~1-2 (amide N) | Non-protonatable at pH 3–10 |
Stability | Hydrolysis-prone | Sensitive to pH extremes |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR provide definitive evidence for the molecular structure. Key signals in CDCl₃ or DMSO-d₆ include:
1H NMR (600 MHz, predicted):
13C NMR (151 MHz, predicted):
The downfield amide proton signal (δ >10 ppm) confirms hydrogen bonding capability.
Infrared (IR) Spectroscopy
FT-IR spectra reveal signature vibrational modes:
Mass Spectrometry (MS)
High-resolution MS data confirms the molecular ion [M+H]⁺ at m/z 328.11798 (calc. for C₁₈H₁₈NO₅⁺: 328.11798) [3]. Fragmentation patterns include:
Table 3: Characteristic FT-IR Bands of Benzocaine Acetylsalicylamide
Vibration Mode | Wavenumber (cm⁻¹) | Assignment |
---|---|---|
ν(N–H) | ~3300 | Amide N–H stretch |
ν(C=O)ester | 1725–1740 | Benzoate and salicylate esters |
ν(C=O)amide | 1675–1690 | Amide I band |
ν(C=O)acetyl | 1660–1675 | Acetyl carbonyl |
δ(N–H) + ν(C–N) | 1530–1560 | Amide II band |
ν(C–O)aryl | 1265–1310 | Aryl–O–C stretch |
γ(C–H)aromatic | 690–900 | Out-of-plane bending |
Table 4: Major Mass Spectral Fragments
m/z (Observed) | Proposed Ion Formula | Assignment |
---|---|---|
328.11798 | [C₁₈H₁₈NO₅]⁺ | Molecular ion [M+H]⁺ |
310.10796 | [C₁₈H₁₆NO₄]⁺ | [M+H–H₂O]⁺ (low intensity) |
268.09728 | [C₁₆H₁₄NO₃]⁺ | Loss of CH₃COOH (60 Da) |
166.08630 | [C₉H₁₂NO₂]⁺ | Protonated benzocaine moiety |
137.02332 | [C₇H₅O₃]⁺ | Acetylsalicylate acylium ion |
120.02042 | [C₇H₆NO]⁺ | Rearrangement fragment |
UV-Vis Spectroscopy
The conjugated aromatic system exhibits strong absorption maxima in the UV region:
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0